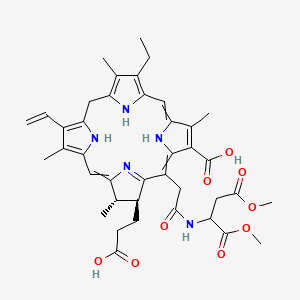

O-Methyl-talaporfin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H47N5O9 |

|---|---|

Molecular Weight |

741.8 g/mol |

IUPAC Name |

(17S,18S)-18-(2-carboxyethyl)-20-[2-[(1,4-dimethoxy-1,4-dioxobutan-2-yl)amino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-10,17,18,21,22,23-hexahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C40H47N5O9/c1-9-22-18(3)26-14-28-20(5)24(11-12-34(47)48)37(44-28)25(13-33(46)43-32(40(52)54-8)17-35(49)53-7)38-36(39(50)51)21(6)29(45-38)16-31-23(10-2)19(4)27(42-31)15-30(22)41-26/h9,14,16,20,24,32,41-42,45H,1,10-13,15,17H2,2-8H3,(H,43,46)(H,47,48)(H,50,51)/t20-,24-,32?/m0/s1 |

InChI Key |

LXMKQGCHTPKVNM-ISDPGRRYSA-N |

Isomeric SMILES |

CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=C(C(=C(N5)CC(=C1C)N2)C=C)C)[C@H]([C@@H]4CCC(=O)O)C)CC(=O)NC(CC(=O)OC)C(=O)OC)N3)C(=O)O)C |

Canonical SMILES |

CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=C(C(=C(N5)CC(=C1C)N2)C=C)C)C(C4CCC(=O)O)C)CC(=O)NC(CC(=O)OC)C(=O)OC)N3)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to O-Methyl-talaporfin: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-talaporfin, more commonly known as Talaporfin or by its developmental codes NPe6 and LS11, is a second-generation photosensitizer used in photodynamic therapy (PDT). A derivative of chlorophyll a, it is a highly purified mono-L-aspartyl chlorin e6.[1] Its chemical purity and strong absorption in the red region of the electromagnetic spectrum (around 664-667 nm) allow for deeper tissue penetration of light, making it an effective agent for the treatment of various cancers, including lung, esophageal, and brain tumors.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

The definitive chemical structure of talaporfin is mono-L-aspartyl chlorin e6, where the L-aspartic acid residue is amide-linked to the C15²-carboxyl group of the chlorin e6 macrocycle. Initially, the aspartyl group was thought to be attached to the C17³-propionic acid side chain, but subsequent spectroscopic and synthetic studies unequivocally confirmed the C15² linkage.[2]

The core structure is a chlorin, which is a dihydroporphyrin, giving it the characteristic green color. The IUPAC name for Talaporfin is N-{[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-12-ethyl-2,8,13,18-tetramethyl-17-vinyl-2,3-dihydroporphyrin-5-yl]acetyl}-L-aspartic acid.

Chemical and Physical Properties

| Property | Value |

| Common Names | This compound, Talaporfin, NPe6, LS11, Mono-L-aspartyl chlorin e6 |

| Molecular Formula | C₃₈H₄₁N₅O₉ |

| Molar Mass | 711.77 g/mol |

| CAS Number | 110230-98-3 (free acid), 220201-34-3 (sodium salt) |

| Appearance | Dark blue-green powder |

| Absorption Maxima (λmax) | ~400 nm (Soret band), ~664 nm (Q band) |

| Solubility | Soluble in water (as sodium salt) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the extraction of chlorophyll a from natural sources, typically the blue-green algae Spirulina. The overall synthetic workflow can be summarized as the extraction of the precursor, its conversion to chlorin e6, and the subsequent regioselective conjugation with L-aspartic acid.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

1. Synthesis of Chlorin e6 from Spirulina

The precursor, chlorin e6, is synthesized from chlorophyll a, which is extracted from Spirulina.

-

Protocol:

-

Extraction of Chlorophyll a: Spirulina platensis biomass is extracted with ethanol. The ethanol solution containing chlorophyll a is concentrated, and hexane is added. Phase separation is achieved by the addition of water, and the hexane layer containing chlorophyll a is collected.

-

Conversion to Pheophytin a: The chlorophyll a solution is treated with a mild acid (e.g., 1M HCl) to remove the central magnesium atom, yielding pheophytin a.

-

Hydrolysis to Chlorin e6: The pheophytin a is then subjected to hydrolysis using a base (e.g., 1M NaOH) in acetone. This step cleaves the phytyl ester and opens the E-ring of the chlorin macrocycle to yield the trisodium salt of chlorin e6.

-

Purification of Chlorin e6: The crude chlorin e6 is dissolved in water, neutralized, and centrifuged to remove impurities. The pH of the supernatant is then adjusted to 2-3 with HCl to precipitate the purified chlorin e6.

-

2. Regioselective Synthesis of this compound (15²-mono-L-aspartyl chlorin e6)

The key step in the synthesis of talaporfin is the regioselective amide bond formation between the C15²-carboxylic acid of chlorin e6 and the amino group of L-aspartic acid. The higher reactivity of the C15²-carboxylic acid is attributed to the formation of a cyclic anhydride intermediate with the C13¹-carboxylic acid.[2]

-

Protocol:

-

Protection of L-aspartic acid: The carboxylic acid groups of L-aspartic acid are protected, for example, as di-tert-butyl esters, to prevent side reactions. This is typically achieved by reacting L-aspartic acid with tert-butanol in the presence of an acid catalyst.

-

Peptide Coupling Reaction:

-

Chlorin e6 is dissolved in a suitable dry organic solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

A peptide coupling reagent is added. Common choices include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). For monosubstitution at the 15² position, approximately one equivalent of the coupling reagent is used.[3]

-

The protected L-aspartic acid derivative (e.g., di-tert-butyl L-aspartate hydrochloride) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) are added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours (typically overnight).

-

-

Deprotection: The protecting groups on the aspartic acid residue are removed. For tert-butyl esters, this is commonly achieved by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).

-

Quantitative Data Summary

| Step | Reactants | Key Reagents | Yield | Purity |

| Chlorin e6 Synthesis | Chlorophyll a | HCl, NaOH | ~1.3% from Spirulina biomass | >95% |

| Talaporfin Synthesis | Chlorin e6, Di-tert-butyl L-aspartate | DCC/DMAP or HOBt/TBTU | 36-56% (overall for coupling and deprotection)[3] | >99% (by HPLC) |

Signaling Pathways in Talaporfin-Mediated Photodynamic Therapy

The therapeutic effect of talaporfin-PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen, upon activation with light of a specific wavelength. This leads to cellular damage and tumor destruction through several interconnected signaling pathways.

Vascular Shutdown Pathway

Talaporfin-PDT has been shown to induce a rapid shutdown of the tumor vasculature, leading to tumor cell death due to oxygen and nutrient deprivation. This process is mediated by the RhoA/ROCK signaling pathway in endothelial cells.

Caption: RhoA/ROCK signaling pathway in PDT-induced vascular shutdown.

cGAS-STING Pathway Activation

Recent studies have revealed that talaporfin-PDT can activate the cGAS-STING pathway, which is a component of the innate immune system that detects cytosolic DNA. This activation enhances the production of ROS, thereby amplifying the cytotoxic effect of PDT.

Caption: cGAS-STING pathway activation in talaporfin-PDT.

Cellular Uptake and Trafficking

The cellular uptake of talaporfin is an active process mediated by endocytosis. The Ras signaling pathway has been implicated in promoting the uptake of talaporfin in cancer cells. Following endocytosis, talaporfin is trafficked through early endosomes to lysosomes.

Caption: Cellular uptake and trafficking of talaporfin.

Conclusion

This compound is a clinically important photosensitizer with a well-defined chemical structure and a multi-step but established synthetic route. Understanding the intricacies of its synthesis and the molecular pathways it modulates upon photoactivation is crucial for the development of more effective photodynamic therapies and for the design of next-generation photosensitizers. This guide provides a foundational understanding for researchers and professionals working in this exciting area of cancer treatment.

References

O-Methyl-talaporfin mechanism of action in photodynamic therapy

An In-depth Technical Guide on the Core Mechanism of Action of O-Methyl-talaporfin in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as Talaporfin Sodium or NPe6, is a second-generation photosensitizer that has demonstrated significant efficacy in photodynamic therapy (PDT) for various malignancies.[1][2] As a chlorin-based derivative of chlorophyll, it possesses favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[3][4][5] Its mechanism of action is a multi-faceted process initiated by photoactivation, leading to direct tumor cell cytotoxicity, vascular shutdown, and the induction of a systemic anti-tumor immune response. This guide provides a detailed examination of the core mechanisms, supported by quantitative data, experimental methodologies, and visual pathways to offer a comprehensive resource for the scientific community.

Photochemical and Photophysical Principles

The efficacy of this compound in PDT is fundamentally rooted in its interaction with light and molecular oxygen. This process can be broken down into a series of photophysical and photochemical events.

Light Absorption and Excitation

This compound is characterized by a distinct absorption spectrum with a major peak in the Soret band (~407 nm) and a crucial secondary peak in the Q-band region at approximately 664 nm.[1][4] The activation of the photosensitizer for therapeutic purposes utilizes this longer wavelength, as red light has a greater penetration depth in biological tissues compared to light of shorter wavelengths.[3][5]

Upon illumination, the NPe6 molecule absorbs a photon, causing it to transition from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁).[1][6]

Generation of Reactive Oxygen Species (ROS)

Once in the excited singlet state, the NPe6 molecule can undergo one of two processes. It can either decay back to the ground state by emitting fluorescence or, more importantly for PDT, it can undergo a process called intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[6]

The triplet-state NPe6 is the primary driver of cytotoxicity. It participates in two main types of photochemical reactions:

-

Type II Reaction: The triplet-state photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer converts the oxygen into a highly reactive and cytotoxic form known as singlet oxygen (¹O₂).[1][7] This is the predominant and most critical reaction for the therapeutic effect of NPe6-PDT.[1][8]

-

Type I Reaction: The triplet-state photosensitizer can also react with biological substrates (lipids, proteins) to produce radical ions, which then react with oxygen to form other reactive oxygen species (ROS) such as superoxide anions (O₂⁻•) and hydroxyl radicals (OH•).[7]

The generation of these ROS, particularly singlet oxygen, is the pivotal event that initiates widespread cellular damage.[1]

References

- 1. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]

- 2. What is Talaporfin Sodium used for? [synapse.patsnap.com]

- 3. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photodynamic Therapy | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 6. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers [mdpi.com]

- 7. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the Oxygenation level on Formation of Different Reactive Oxygen Species During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties and Absorption Spectrum of Talaporfin

A Note on Nomenclature: This technical guide focuses on the spectroscopic properties of Talaporfin (also known as mono-L-aspartyl chlorin e6). At the time of this writing, publicly available scientific literature with detailed spectroscopic data for "O-Methyl-talaporfin" is scarce. It is possible that "this compound" is a specific derivative or a less common synonym for Talaporfin. Given the extensive data available for Talaporfin, a closely related and clinically significant photosensitizer, this guide provides a comprehensive overview of its properties to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Talaporfin is a second-generation photosensitizer used in photodynamic therapy (PDT). A derivative of chlorophyll, it is a chlorin-based compound that exhibits strong absorption in the red region of the electromagnetic spectrum, a property crucial for its therapeutic efficacy in PDT. This guide provides a detailed overview of the spectroscopic properties of Talaporfin, its absorption spectrum, the experimental protocols for their determination, and the key signaling pathways involved in its mechanism of action.

Spectroscopic Properties

The spectroscopic properties of a photosensitizer are fundamental to its function in PDT. These properties, including the absorption maxima (λmax) and molar extinction coefficients (ε), dictate the wavelength of light required for activation and the efficiency of light absorption.

Data Presentation

The following table summarizes the key spectroscopic data for Talaporfin in different solvent environments.

| Solvent/Condition | Soret Band (λmax) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) | Q Bands (λmax) (nm) | Molar Extinction Coefficient (ε) at a Q Band (M⁻¹cm⁻¹) |

| Phosphate Buffer (pH 7.4) | 398 nm | 180,000 | 502, 530, 620, 654 | 40,000 at 654 nm |

| Dioxane | 402 nm | 111,000 | 663 | 38,000 at 663 nm |

| General (in vivo approximation) | ~400 nm | Not specified | 664-667 | Not specified |

Experimental Protocols

Accurate determination of the spectroscopic properties of Talaporfin requires standardized experimental protocols. The following sections detail the methodologies for measuring the absorption and fluorescence spectra.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of Talaporfin.

Materials:

-

Talaporfin standard

-

High-purity solvent (e.g., phosphate buffer pH 7.4, dioxane)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Talaporfin of a known concentration in the desired solvent. Due to the high molar absorptivity of porphyrins, a concentration in the micromolar range is typically sufficient.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations. This is crucial for verifying the Beer-Lambert Law and accurately determining the molar extinction coefficient.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set the wavelength range for scanning (e.g., 300-800 nm to cover both the Soret and Q bands).

-

Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place this cuvette in both the sample and reference beams of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution before filling it.

-

Place the sample cuvette in the sample beam path and record the absorption spectrum.

-

Repeat this step for all the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands from the recorded spectra.

-

For each concentration, record the absorbance at the identified λmax.

-

Plot a graph of absorbance versus concentration for each λmax. According to the Beer-Lambert Law (A = εcl), this should yield a straight line passing through the origin.

-

The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εl, where l is the path length of the cuvette, typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of Talaporfin.

Materials:

-

Talaporfin solution (prepared as for UV-Vis spectroscopy)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

-

High-purity solvent

Procedure:

-

Sample Preparation: Prepare a dilute solution of Talaporfin in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize.

-

Set the excitation wavelength. This is typically set to one of the absorption maxima of Talaporfin, often a Q-band wavelength (e.g., 664 nm) to be relevant for PDT applications.

-

Set the emission wavelength range to be scanned (e.g., 650-800 nm).

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

-

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record an emission scan. This will account for any background fluorescence from the solvent (Raman scattering).

-

Sample Measurement:

-

Rinse and fill a fluorescence cuvette with the Talaporfin solution.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the true fluorescence emission of Talaporfin.

-

Identify the wavelength of maximum fluorescence emission.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for spectroscopic analysis.

Signaling Pathway in Photodynamic Therapy

Caption: PDT signaling pathway of Talaporfin.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of Talaporfin in PDT is initiated by the absorption of light of a specific wavelength, typically around 664 nm. This process can be broken down into several key steps:

-

Photoexcitation: Upon absorption of a photon, the Talaporfin molecule is promoted from its stable ground state to a short-lived excited singlet state.

-

Intersystem Crossing: The excited singlet state molecule can then undergo intersystem crossing to a more stable, longer-lived excited triplet state.

-

Energy Transfer and ROS Generation: In the presence of molecular oxygen (which is naturally in a triplet ground state), the excited triplet state of Talaporfin can transfer its energy to the oxygen molecule. This process, known as a Type II photochemical reaction, results in the formation of highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent. The Talaporfin molecule returns to its ground state and can be re-excited, allowing for the catalytic generation of singlet oxygen.

-

Cellular Damage and Death: The generated singlet oxygen is highly reactive and has a short lifetime in the cellular environment. It causes oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids. This widespread damage triggers various cell death pathways.

-

Apoptosis: At lower doses of PDT, Talaporfin has been shown to induce programmed cell death, or apoptosis. This involves the release of cytochrome c from the mitochondria and the activation of a cascade of enzymes called caspases, including caspase-9 and caspase-3.[1]

-

Necrosis and Necroptosis: At higher PDT doses, cell death can occur through necrosis, a more inflammatory process.[2][3] Studies have also indicated the involvement of a programmed form of necrosis called necroptosis, which is mediated by proteins such as RIP-1, RIP-3, and MLKL.[4]

-

The induction of these cell death pathways ultimately leads to the destruction of the targeted tumor tissue.

References

- 1. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of talaporfin sodium-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photodynamic therapy with talaporfin sodium induces dose- and time-dependent apoptotic cell death in malignant meningioma HKBMM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of O-Methyl-talaporfin: A Technical Guide to Uptake and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of O-Methyl-talaporfin (also known as talaporfin sodium or NPe6), a second-generation photosensitizer pivotal in photodynamic therapy (PDT). Understanding the journey of this molecule into and within the cell is critical for optimizing therapeutic efficacy and developing novel drug delivery strategies.

Cellular Uptake: An Active and Regulated Process

This compound enters cancer cells not by passive diffusion, but through a sophisticated and energy-dependent process of endocytosis. This active transport mechanism is crucial for its selective accumulation in malignant tissues.[1]

Key Mechanisms of Uptake:

-

Clathrin-Mediated Endocytosis: This is a primary pathway for this compound internalization. The process involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles containing the photosensitizer.

-

Caveolae-Dependent Endocytosis: In addition to clathrin-mediated uptake, this compound also utilizes caveolae, which are small, flask-shaped invaginations of the plasma membrane, to enter the cell.[1]

-

ATP-Dependence: The uptake of this compound is an active process that requires cellular energy in the form of adenosine triphosphate (ATP).[1]

-

K-Ras Signaling Involvement: The K-Ras signaling pathway has been shown to play a role in regulating the uptake of this photosensitizer, suggesting a link between oncogenic signaling and drug accumulation.[1]

The uptake of this compound is a time-dependent process, with intracellular concentrations increasing over time.[1][2] Interestingly, while the photosensitizer is readily taken up by various cancer cell lines, its uptake into normal cells, such as peripheral blood mononuclear cells (PBMCs), is significantly lower.[3] This differential uptake is a key factor in the tumor selectivity of this compound-mediated PDT.

Quantitative Analysis of Cellular Uptake

Quantifying the cellular uptake of this compound is essential for preclinical evaluation and dose-response studies. The following table summarizes key parameters and findings from various studies.

| Parameter | Cell Line(s) | Method | Key Findings | Reference |

| Incubation Time | Various carcinoma and sarcoma cell lines | Flow Cytometry | Uptake increases with time. | [1] |

| Concentration | Various cancer cell lines | Flow Cytometry | Uptake is concentration-dependent. | [4] |

| Effect of Temperature | MFH03 | Flow Cytometry | Uptake is greatly reduced at 4°C, indicating an active transport process. | |

| ATP Depletion | MFH03 | Flow Cytometry | Treatment with 2-DG and NaN₃ (inhibitors of ATP synthesis) significantly reduces uptake. | |

| Tissue Concentration | Recurrent Grade 4 Glioma (in vivo) | Not specified | Median tissue concentration of 0.0883 µg/mL was associated with improved overall survival. | [5] |

Experimental Protocol: Quantification of Cellular Uptake by Flow Cytometry

This protocol outlines a standard method for quantifying the cellular uptake of this compound using its intrinsic fluorescence.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Incubation with this compound: The following day, replace the medium with fresh medium containing the desired concentration of this compound. Incubate for various time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound photosensitizer.

-

Detachment: Detach the cells using Trypsin-EDTA.

-

Cell Staining (Optional): For viability assessment, cells can be stained with a viability dye such as propidium iodide (PI) or DAPI.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence of this compound is typically excited with a 405 nm or 488 nm laser and detected in the red channel (e.g., using a 670 nm long-pass filter).

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of intracellular this compound.

Subcellular Localization: A Journey to the Lysosome

Following endocytosis, this compound is not randomly distributed throughout the cell. Instead, it embarks on a specific trafficking pathway that culminates in its accumulation within lysosomes.

Trafficking Pathway:

-

Early Endosomes: After internalization, the vesicles containing this compound fuse with early endosomes.

-

Lysosomes: From the early endosomes, the photosensitizer is transported to lysosomes, where it accumulates.[1] Studies have shown that this compound does not co-localize with mitochondria.[1]

This lysosomal accumulation is a critical aspect of this compound's mechanism of action in PDT. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that lead to lysosomal membrane damage, release of lysosomal enzymes into the cytoplasm, and ultimately, apoptotic and necrotic cell death.

Quantitative Analysis of Subcellular Localization

| Photosensitizer | Organelle | Co-localization Metric | Value | Interpretation | Reference |

| Chlorin e6 | Lysosome | Pearson's Correlation Coefficient (PCC) | 0.39 | Indicates some co-localization. | |

| Chlorin e6 | Lysosome | Manders' Overlap Coefficient (MOC) | 0.65 | Suggests a moderate degree of overlap. | |

| Chlorin e6 | Mitochondria | Pearson's Correlation Coefficient (PCC) | 0.33 | Indicates some co-localization. | |

| Chlorin e6 | Mitochondria | Manders' Overlap Coefficient (MOC) | 0.52 | Suggests a moderate degree of overlap. |

Note: This data is for Chlorin e6 and is provided for illustrative purposes. Further research is needed to establish definitive co-localization coefficients for this compound.

Experimental Protocol: Determination of Subcellular Localization by Confocal Microscopy

This protocol describes how to determine the subcellular localization of this compound using co-localization with organelle-specific fluorescent probes.

Materials:

-

Cancer cell line of interest

-

Glass-bottom imaging dishes

-

This compound

-

Organelle-specific fluorescent probes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)[6]

-

Live-cell imaging medium

-

Confocal laser scanning microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes to allow for high-resolution imaging.

-

Incubation with this compound: Treat the cells with this compound for the desired time and concentration.

-

Staining with Organelle Trackers: In the final 30-60 minutes of incubation, add the organelle-specific fluorescent probe to the medium according to the manufacturer's instructions.

-

Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove unbound photosensitizer and probes.

-

Confocal Imaging: Acquire images using a confocal microscope. Use separate laser lines and detection channels for this compound and the organelle tracker to avoid spectral bleed-through.

-

Image Analysis:

-

Qualitative Analysis: Overlay the images from the different channels to visually assess the degree of co-localization.

-

Quantitative Analysis: Use image analysis software (e.g., ImageJ, Fiji) to calculate co-localization coefficients such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[7][8]

-

Signaling Pathways in this compound Photodynamic Therapy

The therapeutic effect of this compound is initiated by the generation of ROS upon photoactivation. This primary event triggers a cascade of downstream signaling pathways leading to cell death and vascular shutdown.

Key Signaling Events:

-

ROS Production: Light activation of this compound leads to the production of singlet oxygen and other ROS.

-

Lysosomal Damage: ROS cause oxidative damage to the lysosomal membrane, leading to its permeabilization or rupture.

-

Release of Cathepsins: The disruption of lysosomes releases cathepsins and other hydrolytic enzymes into the cytoplasm.

-

Apoptosis and Necrosis: These enzymes, along with the direct effects of ROS, trigger apoptotic and necrotic cell death pathways.

-

Vascular Shutdown: this compound-PDT also affects the tumor vasculature. It can induce the depolymerization of microtubules and the formation of F-actin stress fibers in endothelial cells, leading to vascular shutdown via the RhoA/ROCK pathway.[9]

-

STING Pathway Activation: Recent studies suggest that PDT can activate the STING (Stimulator of Interferon Genes) pathway, which may enhance the anti-tumor immune response.[10]

Conclusion

The cellular uptake and subcellular localization of this compound are highly regulated processes that are fundamental to its efficacy as a photosensitizer in PDT. Its active uptake via endocytosis and subsequent accumulation in lysosomes provide a targeted mechanism for inducing cancer cell death upon photoactivation. A thorough understanding of these cellular and molecular mechanisms, supported by robust quantitative analysis and detailed experimental protocols, is paramount for the continued development and optimization of this compound-based cancer therapies. Future research should focus on obtaining more precise quantitative data on uptake kinetics and co-localization in a wider range of cancer models to further refine its clinical application.

References

- 1. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prognostic Factors and Talaporfin Sodium Concentration in Photodynamic Therapy for Recurrent Grade 4 Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Organelle-Targeted Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cGAS-STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Photophysical Properties of O-Methyl-talaporfin and Talaporfin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the photophysical properties of Talaporfin Sodium, a clinically approved second-generation photosensitizer, and its derivative, O-Methyl-talaporfin. While extensive data is available for Talaporfin Sodium, enabling a comprehensive quantitative analysis, a notable lack of published data for this compound necessitates a more qualitative discussion of its expected properties based on the principles of porphyrin chemistry. This guide summarizes the known photophysical parameters of Talaporfin Sodium in a structured format, outlines detailed experimental protocols for their determination, and presents the signaling pathways central to their photodynamic activity.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. The efficacy of a photosensitizer is intrinsically linked to its photophysical properties, including its absorption and emission characteristics, and its quantum yields of fluorescence and singlet oxygen production.

Talaporfin Sodium (also known as mono-L-aspartyl chlorin e6, NPe6) is a second-generation photosensitizer derived from chlorophyll.[1] It exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[2] this compound, a methyl ester derivative of Talaporfin, is a less-studied compound. Understanding the comparative photophysical properties of these two molecules is crucial for optimizing PDT protocols and for the rational design of new photosensitizing agents.

Comparative Photophysical Data

Table 1: Photophysical Properties of Talaporfin Sodium

| Property | Value | Solvent/Conditions |

| Absorption Maxima (λ_abs_) | Soret Band: ~400 nm Q-bands: ~654-664 nm | Phosphate Buffer (pH 7.4) |

| Molar Extinction Coefficient (ε) | at ~400 nm: 180,000 M⁻¹cm⁻¹ at ~654 nm: 40,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) |

| Fluorescence Emission Maximum (λ_em_) | ~670 nm | In vitro (cells) |

| Fluorescence Quantum Yield (Φ_F_) | ~10⁻³ | Water |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.53 - 0.77 | D-PBS, Methanol |

| Photostability | Subject to photobleaching upon irradiation | In vitro (cells) |

Discussion on this compound's Expected Photophysical Properties

While quantitative data for this compound is unavailable, we can infer potential changes in its photophysical properties based on the structural difference—the methylation of a carboxylic acid group.

-

Solubility and Aggregation: The methylation of a carboxylic acid group to form a methyl ester will increase the lipophilicity of the molecule. This change is expected to decrease its water solubility and potentially increase its tendency to aggregate in aqueous media. Aggregation is known to alter the photophysical properties of photosensitizers, often leading to a decrease in both fluorescence and singlet oxygen quantum yields.

-

Absorption and Emission Spectra: The core chromophore of the chlorin macrocycle is largely responsible for the absorption and emission properties. Therefore, the positions of the Soret and Q-bands are not expected to shift dramatically upon O-methylation. Minor shifts may occur due to changes in the molecular environment and aggregation state.

-

Quantum Yields: The effect of O-methylation on the fluorescence and singlet oxygen quantum yields is difficult to predict without experimental data. Increased lipophilicity might lead to better interaction with cellular membranes, which could influence the excited state deactivation pathways.

Experimental Protocols

The following sections detail the methodologies for determining the key photophysical parameters discussed above.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar extinction coefficient of a photosensitizer.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Methodology:

-

Sample Preparation: A stock solution of the photosensitizer is prepared in a suitable solvent at a precisely known concentration. A series of dilutions are then made to obtain solutions with a range of concentrations. A blank solution containing only the solvent is also prepared.[3]

-

Instrumentation and Measurement: A UV-Vis spectrophotometer is used to measure the absorbance of each solution.[4] The instrument is first calibrated with the blank solution to establish a baseline. The absorbance of each diluted sample is then measured across the desired wavelength range.

-

Data Analysis: The absorbance at the wavelength of maximum absorption (λ_max_) is recorded for each concentration. A plot of absorbance versus concentration is generated, which should yield a linear relationship according to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette).[5] The molar extinction coefficient is calculated from the slope of the line.[3]

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield.

Caption: Workflow for Fluorescence Spectroscopy.

Methodology:

-

Sample and Standard Preparation: A dilute solution of the photosensitizer is prepared in a suitable solvent. The concentration is adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects. A solution of a well-characterized fluorescence standard with a known quantum yield is also prepared with a similar absorbance at the same excitation wavelength.

-

Instrumentation and Measurement: A spectrofluorometer is used to measure the fluorescence emission spectra.[6] The sample and the standard are excited at the same wavelength, and their emission spectra are recorded over a range of wavelengths.

-

Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is determined for both the sample and the standard. The fluorescence quantum yield of the sample (Φ_F_sample) is then calculated relative to the standard (Φ_F_std) using the following equation: Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]

Singlet Oxygen Quantum Yield Determination

This protocol outlines a common method for determining the singlet oxygen quantum yield using a chemical scavenger.

Caption: Workflow for Singlet Oxygen Quantum Yield Determination.

Methodology:

-

Sample Preparation: A solution containing the photosensitizer and a chemical scavenger for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), is prepared in an appropriate solvent. A similar solution is prepared with a reference photosensitizer with a known singlet oxygen quantum yield.

-

Irradiation and Monitoring: The solutions are irradiated with monochromatic light at a wavelength where both photosensitizers absorb. The decrease in the absorbance of the scavenger is monitored over time using a UV-Vis spectrophotometer. The rate of this decrease is proportional to the rate of singlet oxygen generation.[7]

-

Data Analysis: The singlet oxygen quantum yield of the sample is calculated by comparing the rate of scavenger photobleaching to that observed with the reference photosensitizer.

Photostability Assessment

This protocol describes a method to evaluate the photostability of a photosensitizer.

Caption: Workflow for Photostability Assessment.

Methodology:

-

Sample Preparation: A solution of the photosensitizer is prepared in a suitable solvent.

-

Irradiation and Monitoring: The initial absorption spectrum of the solution is recorded. The solution is then exposed to a light source of a specific wavelength and intensity for a defined period. The absorption spectrum is recorded at regular time intervals during the irradiation.

-

Data Analysis: The decrease in the absorbance of the main absorption band (typically the Q-band for chlorins) is plotted as a function of irradiation time. The rate of this decrease is a measure of the photosensitizer's photostability. A higher rate of decrease indicates lower photostability.[1]

Signaling Pathways in Photodynamic Therapy

Upon light activation, Talaporfin Sodium generates ROS, which can induce cell death through two primary pathways: apoptosis and necrosis. The predominant pathway depends on the dose of the photosensitizer, the light dose, and the cell type.

Caption: PDT-Induced Cell Death Pathways.

Apoptosis (Programmed Cell Death): At lower to moderate PDT doses, ROS can induce damage to the mitochondria, leading to the release of cytochrome c.[8] This triggers a cascade of enzymatic reactions involving caspases, ultimately resulting in controlled cell dismantling and the formation of apoptotic bodies, which are then cleared by phagocytes without inducing an inflammatory response.[9]

Necrosis (Uncontrolled Cell Death): At higher PDT doses, extensive damage to the plasma membrane and other cellular components occurs rapidly.[10] This leads to a loss of cellular integrity, cell swelling, and eventual lysis, releasing intracellular contents and triggering an inflammatory response in the surrounding tissue.[11]

Conclusion

Talaporfin Sodium is a well-characterized photosensitizer with photophysical properties that make it effective for photodynamic therapy. Its strong absorption in the red region of the spectrum, coupled with a significant singlet oxygen quantum yield, allows for efficient ROS generation and induction of cell death. In contrast, the photophysical properties of this compound remain largely uncharacterized in the public domain. Based on its structure, it is anticipated to be more lipophilic, which could influence its cellular uptake, localization, and aggregation behavior, thereby affecting its overall photodynamic efficacy. Further experimental investigation is required to provide a quantitative comparison and to fully elucidate the potential of this compound as a photosensitizing agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future research and a deeper understanding of the mechanisms underlying photodynamic therapy.

References

- 1. Fluorescence Characteristics and Lifetime Images of Photosensitizers of Talaporfin Sodium and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 4. cbic.yale.edu [cbic.yale.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ossila.com [ossila.com]

- 7. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

O-Methyl-Talaporfin's Quantum Yield of Singlet Oxygen Generation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of O-methyl-talaporfin (also known as NPe6, ME2906, or Talaporfin Sodium), a key photosensitizer in photodynamic therapy (PDT). This document consolidates quantitative data, details experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.

Core Concept: Singlet Oxygen Generation in Photodynamic Therapy

Photodynamic therapy is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces tumor cell death. This compound is a second-generation photosensitizer that exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. Upon activation by light of a specific wavelength (around 664 nm), this compound transitions to an excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂), which is the primary mediator of phototoxicity in Type II PDT.

Quantitative Data: Singlet Oxygen Quantum Yield of this compound

The singlet oxygen quantum yield (ΦΔ) is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. It is defined as the number of singlet oxygen molecules generated per photon absorbed. Below is a summary of the reported singlet oxygen quantum yields for this compound under different experimental conditions.

| Photosensitizer Name | Quantum Yield (ΦΔ) | Solvent/Medium | Measurement Method | Reference |

| Mono-L-aspartyl chlorin e6 (NPe6) | 0.77 | Phosphate Buffer (pH 7.4) | Near-Infrared Luminescence | [Spikes and Bommer, 1993][1] |

| Talaporfin Sodium | 0.53 | Not explicitly stated, Rose Bengal as reference | Near-Infrared Spectroscopy | [Nishimura et al., 2020][2] |

The discrepancy in the reported quantum yield values may be attributed to differences in experimental conditions, including the specific formulation of the photosensitizer, the solvent used, and the reference standard employed for calibration.

Experimental Protocols

Measurement of Singlet Oxygen Quantum Yield via Near-Infrared Luminescence

This method directly detects the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.

Protocol based on Spikes and Bommer, 1993:

-

Sample Preparation: Mono-L-aspartyl chlorin e6 (NPe6) is dissolved in a phosphate buffer solution at a pH of 7.4. The concentration is adjusted to have an appropriate absorbance at the excitation wavelength.

-

Excitation: The sample is irradiated with a light source corresponding to the absorption maximum of NPe6 in the red region (e.g., 654 nm).

-

Detection: A sensitive near-infrared detector is used to measure the luminescence signal at 1270 nm, which is characteristic of singlet oxygen decay.

-

Quantification: The quantum yield is determined by comparing the luminescence intensity of the NPe6 solution to that of a standard photosensitizer with a known singlet oxygen quantum yield under the same conditions.

Measurement of Singlet Oxygen Quantum Yield via Near-Infrared Spectroscopy

This method also relies on the detection of singlet oxygen's near-infrared luminescence but often employs a spectroscopic approach to quantify the yield relative to a standard.

Protocol based on Nishimura et al., 2020:

-

Photosensitizer and Standard Preparation: Solutions of talaporfin sodium and a reference photosensitizer (e.g., Rose Bengal) are prepared in a suitable solvent. The concentrations are adjusted to have similar absorbance at the excitation wavelength.

-

Excitation: A laser or filtered lamp is used to excite the photosensitizer solution.

-

Luminescence Detection: A near-infrared spectrometer equipped with a sensitive detector (e.g., an InGaAs detector) is used to record the luminescence spectrum of singlet oxygen centered around 1270 nm.

-

Quantum Yield Calculation: The singlet oxygen quantum yield of talaporfin sodium is calculated by comparing the integrated luminescence intensity of the sample to that of the reference standard, taking into account the absorbed photon flux of each.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound-mediated PDT are initiated by singlet oxygen, which subsequently triggers a cascade of cellular signaling events leading to cell death and vascular damage.

Photodynamic Therapy Experimental Workflow

The following diagram illustrates a general workflow for investigating the cellular effects of this compound PDT.

Caption: General experimental workflow for in vitro photodynamic therapy studies.

RhoA/ROCK Signaling Pathway in PDT-Induced Vascular Shutdown

This compound-mediated PDT has been shown to induce vascular shutdown in tumors, a critical component of its anti-cancer efficacy. This process is mediated, in part, by the activation of the RhoA/ROCK signaling pathway in endothelial cells.

Caption: Activation of the RhoA/ROCK pathway by singlet oxygen in PDT.

Experimental Protocol: RhoA Activation Assay (Pull-down)

-

Cell Lysis: Following PDT treatment, cells are lysed in a buffer containing protease inhibitors to preserve protein integrity.

-

Incubation with Rhotekin-RBD Beads: The cell lysates are incubated with beads conjugated to the Rho-binding domain (RBD) of Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blot Analysis: The eluted samples are subjected to SDS-PAGE and Western blotting using an antibody specific for RhoA to detect the amount of activated RhoA.

cGAS-STING Pathway in PDT-Induced Immune Response

Recent studies have indicated that the cGAS-STING pathway, a component of the innate immune system, is activated in response to the DNA damage caused by PDT-generated ROS. This activation can contribute to the anti-tumor immune response.

References

In Vitro Stability and Degradation of O-Methyl-talaporfin under Laser Irradiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-talaporfin, also known as Talaporfin sodium or mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer used in photodynamic therapy (PDT). Its efficacy is intrinsically linked to its photophysical and photochemical properties, including its stability under laser irradiation. This technical guide provides a comprehensive overview of the in vitro stability and degradation of this compound, compiling available data and outlining detailed experimental protocols for its assessment. Understanding the photodegradation profile of this photosensitizer is critical for optimizing treatment parameters, ensuring predictable dosimetry, and evaluating the potential biological activity of any resulting photoproducts.

Data Presentation: Photophysical Properties and Photobleaching

The stability of a photosensitizer upon light exposure is a crucial parameter, as its degradation, known as photobleaching, can impact the effectiveness of photodynamic therapy. The photobleaching quantum yield (Φpb) quantifies the efficiency of this degradation process.

| Parameter | Value | Solvent/Conditions | Reference |

| Photobleaching Quantum Yield (Φpb) | 8.2 x 10-4 | pH 7.4 phosphate buffer, in air | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | pH 7.4 phosphate buffer | [2] |

Note: The photobleaching of this compound is dependent on the presence of oxygen. The quantum yield of photobleaching is influenced by the solvent environment and the presence of other photooxidizable substrates or electron acceptors. For instance, the yield decreases in organic solvents with a low dielectric constant. Conversely, substrates like cysteine, dithiothreitol, and furfuryl alcohol can increase the photobleaching quantum yield by two- to four-fold, while an electron acceptor like metronidazole can increase it almost six-fold[1].

Experimental Protocols

In Vitro Photostability Assessment of this compound in Solution

This protocol outlines a method to quantify the degradation of this compound in a cell-free aqueous solution under laser irradiation.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent, protected from light)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cuvettes (quartz, for spectrophotometry) or 96-well plates (clear bottom, for plate reader)

-

Diode laser with a wavelength corresponding to the absorption maximum of this compound in the Q-band (approximately 664 nm)

-

Power meter for laser output calibration

-

Spectrophotometer or microplate reader capable of measuring absorbance in the visible range

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector (for more detailed analysis)

Methodology:

-

Sample Preparation:

-

Prepare a working solution of this compound in PBS at a known concentration (e.g., 10 µg/mL). The concentration should be chosen to have a measurable absorbance at the Q-band maximum (around 664 nm) that is within the linear range of the spectrophotometer (typically an absorbance of ~1).

-

Aliquot the working solution into cuvettes or wells of a 96-well plate.

-

Include a "dark control" sample, which is prepared in the same manner but kept protected from light throughout the experiment to account for any thermal degradation.

-

-

Laser Irradiation:

-

Calibrate the output power of the diode laser using a power meter.

-

Irradiate the samples with the laser at a defined power density (e.g., 10, 50, 100 mW/cm²). The power density can be adjusted by changing the distance between the laser source and the sample.

-

Expose different sets of samples to varying total light doses (e.g., 10, 25, 50, 100 J/cm²). The total light dose is the product of power density and irradiation time.

-

-

Quantification of Degradation:

-

Spectrophotometric Analysis:

-

At each time point (corresponding to a specific light dose), measure the absorbance spectrum of the irradiated sample and the dark control.

-

The degradation of this compound can be quantified by the decrease in the absorbance at its Q-band maximum (~664 nm).

-

The percentage of degradation can be calculated using the formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

-

HPLC Analysis (for higher specificity):

-

Inject the irradiated and control samples into an HPLC system.

-

A stability-indicating HPLC method should be used, capable of separating the parent this compound peak from any potential degradation products.

-

Example HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the Soret band maximum (~400 nm) or the Q-band maximum (~664 nm) for high sensitivity.

-

-

Quantify the decrease in the peak area of this compound to determine the extent of degradation.

-

-

Identification of Photodegradation Products by HPLC-MS/MS

This protocol describes a general approach for the identification of potential degradation products of this compound after laser irradiation.

Materials:

-

Irradiated this compound samples (from the photostability protocol)

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Methodology:

-

Chromatographic Separation:

-

Inject the irradiated sample into the HPLC system using a method similar to the one described for stability testing. The goal is to separate the parent compound from any newly formed peaks (degradation products).

-

-

Mass Spectrometric Analysis:

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Acquire mass spectra for the parent peak and all new peaks.

-

For each new peak, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

-

-

Structure Elucidation:

-

Compare the mass-to-charge ratio (m/z) of the new peaks with that of the parent this compound to hypothesize potential chemical modifications (e.g., oxidation, ring opening).

-

Analyze the fragmentation patterns from the MS/MS data to deduce the structure of the degradation products.

-

Mandatory Visualizations

Caption: Workflow for in vitro photostability testing of this compound.

Caption: Generalized signaling pathway of this compound mediated PDT.

Discussion and Future Directions

The available data indicates that this compound undergoes photobleaching in an oxygen-dependent manner, a common characteristic among photosensitizers. The provided quantum yield serves as a benchmark for its relative stability. However, a significant gap exists in the literature regarding a detailed kinetic analysis of its degradation under various irradiation parameters and the structural elucidation of its photoproducts.

For a complete understanding of this compound's behavior in a clinical setting, further research is warranted in the following areas:

-

Quantitative Degradation Kinetics: Systematic studies to generate kinetic data on the degradation of this compound as a function of laser power density, total light dose, and in the presence of various biological molecules.

-

Identification and Characterization of Photoproducts: Utilizing techniques like HPLC-MS/MS and NMR to identify the chemical structures of the degradation products.

-

Biological Activity of Photoproducts: Investigating the potential cytotoxicity, phototoxicity, or other biological effects of the identified degradation products to fully assess the consequences of photobleaching during PDT.

This technical guide provides a framework for researchers and drug development professionals to approach the study of this compound's in vitro stability. By employing the outlined protocols and addressing the existing knowledge gaps, a more complete picture of its photochemical behavior can be established, ultimately contributing to the safer and more effective use of this photosensitizer in photodynamic therapy.

References

O-Methyl-talaporfin: A Technical Guide to its Presumed Physicochemical Properties and the Known Characteristics of its Parent Compound, Talaporfin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data specifically detailing the solubility and aggregation properties of O-Methyl-talaporfin are scarce. This guide provides a comprehensive overview of the well-characterized parent compound, Talaporfin sodium, and extrapolates the likely effects of O-methylation on its physicochemical behavior based on fundamental chemical principles. All experimental data and protocols herein pertain to Talaporfin sodium (also known as NPe6 or mono-L-aspartyl chlorin e6).

Introduction to Talaporfin and the Significance of O-Methylation

Talaporfin sodium is a second-generation photosensitizer derived from chlorophyll that is utilized in photodynamic therapy (PDT).[1][2] It is a water-soluble compound that, upon activation by light of a specific wavelength (typically around 664 nm), generates reactive oxygen species (ROS) that induce localized cellular necrosis and apoptosis, as well as vascular shutdown in tumor tissues.[3][4]

Solubility Profile

The solubility of a photosensitizer is a critical determinant of its formulation, route of administration, and bioavailability.

Talaporfin Sodium: As a sodium salt of a carboxylic acid, talaporfin is readily soluble in aqueous solutions.[3]

This compound (Presumed): The esterification of a carboxylic acid to a methyl ester would reduce the molecule's polarity and its ability to form hydrogen bonds with water. Consequently, this compound is expected to have significantly lower water solubility than Talaporfin sodium and increased solubility in organic solvents.

Table 1: Solubility Data for Talaporfin Sodium

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| DMSO | Soluble | [5] |

| Phosphate Buffer (pH 7.4) | Forms solutions for experimental use | [6] |

Aggregation Properties

The aggregation of photosensitizers in aqueous environments can significantly impact their photophysical and photochemical properties, often leading to a decrease in the quantum yield of singlet oxygen production and thus reduced PDT efficacy.

Talaporfin Sodium: While talaporfin is water-soluble, like many porphyrin-based photosensitizers, it can exhibit a tendency to aggregate in aqueous solutions, a phenomenon influenced by concentration, ionic strength, and pH.

This compound (Presumed): The increased lipophilicity of this compound would likely enhance its tendency to aggregate in aqueous media through hydrophobic interactions. This could present challenges for formulation and delivery, potentially requiring the use of solubilizing agents or drug delivery systems to maintain the monomeric, photoactive form.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of photosensitizer properties. The following are protocols adapted from studies on Talaporfin sodium.

In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the intracellular accumulation of the photosensitizer.

-

Cell Culture: Culture cancer cell lines (e.g., human or rat glioma cells) in appropriate media and conditions.[7]

-

Incubation: Seed cells in 96-well plates and allow them to adhere. Treat the cells with varying concentrations of the photosensitizer (e.g., 30 µg/mL of Talaporfin sodium) for specific time periods (e.g., 4 hours).[8]

-

Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

-

Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the photosensitizer using fluorescence spectroscopy. The fluorescence intensity can be correlated to the concentration.[8]

-

Data Analysis: Normalize the fluorescence intensity to the total protein content of each sample to account for variations in cell number.

In Vivo Photodynamic Therapy in a Murine Tumor Model

This protocol describes a typical workflow for evaluating the efficacy of PDT in a preclinical animal model.

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.

-

Photosensitizer Administration: Administer the photosensitizer intravenously via the tail vein. For Talaporfin sodium, a typical dose is 5 mg/kg body weight.[5]

-

Light Irradiation: At a predetermined time point after administration (e.g., 4-6 hours for Talaporfin sodium), irradiate the tumor area with a laser at the appropriate wavelength (e.g., 664 nm) and light dose.[2][9]

-

Tumor Volume Measurement: Monitor tumor growth over time by measuring the tumor dimensions with calipers and calculating the volume.

-

Histological Analysis: At the end of the study, excise the tumors for histological examination to assess the extent of necrosis and other treatment-related changes.

Cellular Uptake and Signaling Pathways

The cellular uptake and subsequent intracellular localization of a photosensitizer are key to its therapeutic effect.

Cellular Uptake Mechanism of Talaporfin Sodium:

Studies have shown that the uptake of Talaporfin sodium is an active process mediated by both clathrin- and caveolae-dependent endocytosis.[10][11] This process is dependent on intracellular ATP.[10][11] Once internalized, talaporfin is trafficked through early endosomes to lysosomes.[10][11] The K-Ras signaling pathway has also been implicated in regulating the uptake of talaporfin.[10][12]

Presumed Effects of O-Methylation:

The increased lipophilicity of this compound might lead to a greater propensity for passive diffusion across the cell membrane, in addition to any active transport mechanisms. Its intracellular distribution could also be altered, with a potential for greater accumulation in lipid-rich organelles such as the endoplasmic reticulum and mitochondria.

References

- 1. Talaporfin - Wikipedia [en.wikipedia.org]

- 2. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. What is the mechanism of Talaporfin Sodium? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for O-Methyl-talaporfin (Talaporfin Sodium) in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-talaporfin, also known as Talaporfin Sodium or Mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] This document provides detailed protocols for the application of this compound in cancer cell line research, including methodologies for assessing cytotoxicity, modes of cell death, and the investigation of associated signaling pathways. Talaporfin sodium is preferentially absorbed by cancer cells, and upon activation with light of a specific wavelength (typically around 664 nm), it generates reactive oxygen species (ROS) that induce cellular damage and subsequent cell death.[1][3] The primary mechanisms of cell death induced by Talaporfin sodium-PDT are apoptosis and necrosis, with the balance between these pathways influenced by the dosage of the photosensitizer and the light energy delivered.[2][4]

Mechanism of Action

The anti-cancer effect of this compound-mediated PDT is a multi-faceted process. Following systemic or local administration, the photosensitizer selectively accumulates in tumor tissues.[1] Subsequent irradiation of the tumor area with a specific wavelength of light activates the drug, leading to the production of cytotoxic ROS.[3] This initiates a cascade of events including:

-

Direct Tumor Cell Killing: ROS directly damages cellular components such as lipids, proteins, and nucleic acids, leading to apoptosis and necrosis.[1]

-

Vascular Shutdown: The therapy can damage the tumor's vasculature, leading to an interruption of blood supply and subsequent tumor ischemia.[3][5]

-

Immune Response: Talaporfin sodium-PDT can induce an immunogenic form of cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[2]

Cellular uptake of Talaporfin sodium is an active process mediated by clathrin- and caveolae-dependent endocytosis and is reliant on cellular ATP.[6] The photosensitizer is then trafficked to and accumulates in lysosomes.[6]

Quantitative Data: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines following photodynamic therapy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HGC27 | Undifferentiated Gastric Cancer | 13.4 ± 1.0 | [1] |

| MKN74 | Gastric Cancer | 17.4 ± 2.3 | [1] |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 6.5 ± 0.4 | [2] |

| HCT116 | Colorectal Carcinoma | 11.2 ± 0.6 | [2] |

| HCT116 | Colorectal Carcinoma | 16.58 ± 1.03 | [3] |

| MC38 | Murine Colon Adenocarcinoma | 14.2 ± 1.4 | [2] |

Experimental Protocols

Cell Culture and Seeding

-

Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

For experimental assays, harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates or culture dishes for protein or flow cytometry analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

Preparation and Administration of this compound

-

Prepare a stock solution of this compound (Talaporfin Sodium) in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), as recommended by the supplier.[7]

-

Protect the stock solution and all subsequent dilutions from light.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Incubate the cells with the photosensitizer for a predetermined period (e.g., 1 to 4 hours) in the dark at 37°C.[6]

Photodynamic Therapy (PDT) Irradiation

-

Following incubation with this compound, wash the cells with PBS to remove any unbound photosensitizer.

-

Add fresh, phenol red-free culture medium to the cells.

-

Irradiate the cells with a light source emitting a wavelength of approximately 664 nm.[8] A laser or LED light source can be used.

-

The light dose (fluence), measured in Joules per square centimeter (J/cm²), should be carefully controlled and optimized for each cell line and experimental setup.[8][9]

-

A "dark toxicity" control group (cells treated with this compound but not irradiated) and a "light only" control group (cells not treated with the photosensitizer but irradiated) should be included in all experiments.

-

After irradiation, return the cells to the incubator for a further incubation period (e.g., 24, 48, or 72 hours) before subsequent analysis.

Cytotoxicity Assessment (MTT Assay)

-

After the post-irradiation incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS).

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control cells. The IC50 value can then be determined by plotting cell viability against the concentration of this compound and fitting the data to a dose-response curve.[1]

Analysis of Cell Death (Apoptosis vs. Necrosis) by Flow Cytometry

-

Harvest the cells by trypsinization, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the relative levels of apoptosis and necrosis.[2][10]

Western Blot Analysis for Signaling Pathway Proteins

-

After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Cytochrome c, p-MLC, LC3B) overnight at 4°C.[2][5]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Signaling Pathways and Visualizations

This compound PDT initiates several interconnected signaling pathways that contribute to its anti-cancer effects.

Experimental Workflow for this compound PDT in Cancer Cell Lines

Caption: Workflow for in vitro this compound PDT experiments.

This compound PDT-Induced Cell Death Signaling Pathway

Caption: Key cell death pathways initiated by this compound PDT.

This compound PDT-Induced Vascular and Immune Signaling

Caption: Vascular and immunogenic signaling pathways affected by PDT.

References

- 1. Non-Cytotoxic Photodynamic Therapy with Talaporfin Sodium Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]